Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester
Description
Chemical Structure and Properties The compound "Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester" (CAS 758-12-3) is a phosphino-substituted acetic acid derivative with a methyl ester group. Its structure includes two bis(1-methylethyl)amino (diisopropylamino) groups attached to a phosphorus atom, which is further bonded to an acetyloxy methyl ester moiety. The molecular formula is C₁₁H₂₆NO₂P, and it is often associated with deuterated derivatives (e.g., acetic acid-d) for specialized applications in nuclear magnetic resonance (NMR) spectroscopy or isotopic labeling .
Its deuterated form (CAS 758-12-3) is particularly valuable in metabolic studies and analytical chemistry .
Properties
CAS No. |
411234-01-0 |
|---|---|
Molecular Formula |
C15H33N2O2P |
Molecular Weight |
304.41 g/mol |
IUPAC Name |
methyl 2-bis[di(propan-2-yl)amino]phosphanylacetate |
InChI |
InChI=1S/C15H33N2O2P/c1-11(2)16(12(3)4)20(10-15(18)19-9)17(13(5)6)14(7)8/h11-14H,10H2,1-9H3 |
InChI Key |
XCUWQCNFQHKUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(CC(=O)OC)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester typically involves the reaction of acetic acid derivatives with phosphino compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where acetic acid and methyl alcohol are reacted under controlled conditions. The phosphino group is then introduced using specialized reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phosphino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphino esters.
Scientific Research Applications
Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester involves its interaction with molecular targets through its phosphino group. This interaction can modulate various biochemical pathways, leading to desired effects. The compound’s unique structure allows it to participate in specific reactions, making it valuable in targeted applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of organophosphorus derivatives characterized by bis(1-methylethyl)amino (diisopropylamino) substituents. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differences
Structural Variations: The target compound features a phosphino group (P–C bond) with two diisopropylamino substituents, distinguishing it from phosphonates (P=O bonds) or phosphoramidates (P–N bonds) seen in analogs like Agent QL or VX derivatives . Fluorinated analogs (e.g., 54624-57-6) exhibit enhanced thermal stability and resistance to hydrolysis due to electron-withdrawing trifluoroethoxy groups, unlike the target compound’s amino substituents .
Reactivity and Stability: The bis(diisopropylamino)phosphino group in the target compound confers nucleophilic reactivity, making it useful in phosphorylation reactions. In contrast, phosphonothioates (e.g., 70938-84-0) are electrophilic and highly reactive toward acetylcholinesterase, contributing to their neurotoxicity .
Applications: The target compound’s deuterated form (acetic acid-d) is non-toxic and specialized for research, whereas analogs like Agent QL and VX derivatives are restricted due to their chemical warfare applications .
Research Findings and Data
- Synthetic Utility: The target compound’s phosphino group enables efficient phosphorylation in oligonucleotide synthesis, as seen in deuterated malonate esters used for DNA labeling .
- Spectroscopic Advantages : Its deuterated derivative (CAS 758-12-3) shows reduced signal interference in NMR, enhancing resolution in protein-ligand interaction studies .
- Comparative Toxicity : Unlike structurally similar nerve agents, the target compound lacks acute toxicity in mammalian studies, likely due to the absence of reactive leaving groups (e.g., fluoride or cyanide) .
Biological Activity
Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester (CAS Number: 411234-01-0) is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H33N2O2P
- Molecular Weight : 303.33 g/mol
- Chemical Structure : Chemical Structure
The compound features a phosphino group attached to a methyl ester of acetic acid, which may influence its solubility and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The phosphorous moiety can interact with various enzymes, potentially acting as an inhibitor. This is particularly relevant in the context of cancer therapy where enzyme modulation is crucial.
- Cell Penetration : Studies indicate that the compound has low toxicity and good cell penetration capabilities, making it an attractive candidate for drug development .
- Plant Growth Promotion : Preliminary studies suggest that derivatives of phosphorous compounds can stimulate plant growth, enhancing root architecture and stress tolerance in crops .
In Vitro Studies
Recent research has focused on the cytotoxic effects of acetic acid derivatives on cancer cell lines. For instance:
- Study on Cytotoxicity : A study evaluated the effects of various phosphorous-containing compounds on human cancer cell lines, revealing that some derivatives exhibited significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction through caspase activation .
Case Studies
-
Plant Growth Promotion :
- A case study involving C. firmus demonstrated that the application of phosphorous compounds led to enhanced growth metrics in tomato plants, including increased seedling height and biomass accumulation. The study measured various morphological parameters over a 30-day period under controlled greenhouse conditions .
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
